molecular formula C9H18ClNO3 B6256412 ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride CAS No. 1255098-47-5

ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride

Cat. No.: B6256412
CAS No.: 1255098-47-5
M. Wt: 223.7
InChI Key:
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Description

Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3. It is a derivative of propanoic acid and contains an oxolane ring, which is a five-membered ether ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(oxolan-3-yl)propanoate with hydrochloric acid. The reaction conditions usually include a controlled temperature environment to ensure the proper formation of the hydrochloride salt. The synthetic route can be summarized as follows:

    Starting Material: Ethyl 2-amino-3-(oxolan-3-yl)propanoate

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino esters.

Scientific Research Applications

Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The oxolane ring can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride
  • Ethyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the position of the oxolane ring and the presence of the ethyl ester group. These features contribute to its distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

1255098-47-5

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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